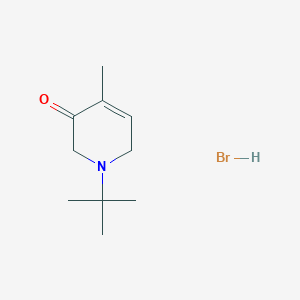
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. This compound has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
TFMPP acts as an agonist for the serotonin 5-HT1A and 5-HT2A receptors. It binds to these receptors and activates them, leading to an increase in serotonin signaling in the brain. This increase in serotonin signaling has been shown to have various effects on the brain, including anxiogenic and hallucinogenic effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. TFMPP has also been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and cognitive control.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the mechanisms of serotonin signaling in the brain. TFMPP is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, TFMPP also has some limitations for use in lab experiments. It has been shown to have variable effects in different individuals, making it difficult to control for individual differences in experiments. TFMPP also has a relatively short half-life, meaning that its effects may not be long-lasting.
Orientations Futures
There are several future directions for research on TFMPP. One direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study the mechanisms of its effects on the brain in more detail, particularly its effects on serotonin signaling. Additionally, further research could be done to optimize the synthesis and purification methods for TFMPP, making it more readily available for use in experiments.
Conclusion:
In conclusion, TFMPP is a synthetic compound with potential use in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. While TFMPP has several advantages for use in lab experiments, it also has some limitations that need to be considered. Future research on TFMPP could lead to a better understanding of its effects on the brain and its potential use in treating neurological disorders.
Méthodes De Synthèse
TFMPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3-chloroaniline, which is reacted with 4-methoxy-2,3-dimethylbenzyl chloride to form 1-(3-chlorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
TFMPP has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential use as a serotonin receptor agonist and as a tool for studying the mechanisms of serotonin signaling in the brain. TFMPP has also been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-15-16(2)20(24-3)8-7-17(15)14-22-9-11-23(12-10-22)19-6-4-5-18(21)13-19/h4-8,13H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWHBTCHAPRQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)


![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)


![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)